molecular formula C18H18BrNO B1293299 3-Bromo-3'-pyrrolidinomethyl benzophenone CAS No. 898770-16-6

3-Bromo-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1293299
CAS No.: 898770-16-6
M. Wt: 344.2 g/mol
InChI Key: RYNJPCGDZLBCIU-UHFFFAOYSA-N
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Description

3-Bromo-3'-pyrrolidinomethyl benzophenone is a substituted benzophenone derivative featuring a bromine atom at the 3-position of one aromatic ring and a pyrrolidinomethyl group (–CH₂-pyrrolidine) at the 3'-position of the second ring. The pyrrolidine moiety, a five-membered tertiary amine ring, confers unique steric and electronic properties, making this compound valuable in photopolymerization, pharmaceutical synthesis, and materials science . Its molecular formula is inferred as C₁₉H₂₀BrNO (based on analogs like 3-Bromo-3'-piperidinomethyl benzophenone, ), with a molecular weight of ~358.3 g/mol.

Properties

IUPAC Name

(3-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNJPCGDZLBCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643193
Record name (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-16-6
Record name Methanone, (3-bromophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of 3-Bromo-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzophenones.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

3-Bromo-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinomethyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzophenone Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-3'-pyrrolidinomethyl benzophenone Br (3), –CH₂-pyrrolidine (3') C₁₉H₂₀BrNO* ~358.3* Photo-initiators, pharmaceutical intermediates
3-Bromo-3'-piperidinomethyl benzophenone (CAS 898792-90-0) Br (3), –CH₂-piperidine (3') C₁₉H₂₀BrNO 358.3 Higher lipophilicity (XLogP3: 4.6), polymer crosslinking
3-Cyano-3'-pyrrolidinomethyl benzophenone (CAS 898794-12-2) CN (3), –CH₂-pyrrolidine (3') C₂₀H₂₀N₂O 304.4 Electron-withdrawing cyano group; potential for enhanced radical stability
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-55-1) Br (4), F (3), –CH₂-pyrrolidine (4') C₁₈H₁₈BrFNO 376.2 Halogen positioning affects UV absorption; fluorinated analogs may improve photostability
3-Bromo-3'-nitrobenzophenone (CAS 51339-38-9) Br (3), NO₂ (3') C₁₃H₈BrNO₃ 306.1 Strong electron-withdrawing nitro group; limited solubility due to polarity

*Inferred based on structural similarity to piperidine analog ().

Electronic Effects
  • Bromine vs. Cyano/Nitro Groups: The bromine atom in this compound acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization (e.g., Suzuki coupling). In contrast, the cyano group in 3-cyano-3'-pyrrolidinomethyl benzophenone withdraws electrons, stabilizing radicals during photolysis, which may enhance its efficiency as a photo-initiator .
Steric and Lipophilic Effects
  • Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring in the target compound imposes less steric hindrance than the six-membered piperidine ring in 3-bromo-3'-piperidinomethyl benzophenone. This difference may influence reaction kinetics in crosslinking applications .
  • Fluorine Substitution: The fluorine atom in 4-bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone enhances lipophilicity (XLogP3 ~4.8 estimated) and may shift UV absorption to longer wavelengths, improving compatibility with visible-light-initiated systems .
Photophysical Properties

Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The bromine and pyrrolidinomethyl groups in the target compound likely shift its absorption spectrum compared to simpler benzophenones (e.g., unsubstituted benzophenone absorbs at ~250 nm). Piperidine and fluorine analogs may exhibit distinct radical generation efficiencies due to variations in electron-donating/withdrawing effects .

Biological Activity

3-Bromo-3'-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C18H18BrNC_{18}H_{18}BrN with a molecular weight of approximately 340.25 g/mol. The structure features a bromine atom attached to a benzophenone moiety, which is further substituted with a pyrrolidinomethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that the compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One significant finding showed that the compound inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were calculated using the MTT assay.

Cell Line IC50 (µM) Viability at 20 µM (% after 72h)
MCF-78.47 ± 0.1821.24
HeLa9.22 ± 0.1721.64

The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry analyses that revealed alterations in cell cycle progression and increased sub-G1 populations upon treatment.

Case Study 1: In Vivo Efficacy

In a recent study utilizing chick chorioallantoic membrane (CAM) assays, this compound was administered to evaluate its effects on tumor growth and angiogenesis. The results indicated a significant reduction in tumor size and blood vessel formation compared to control groups, suggesting its potential as an anti-angiogenic agent.

Case Study 2: Toxicity Assessment

A toxicity assessment was performed using NIH-3T3 mouse fibroblast cells to evaluate the compound's safety profile. The IC50 value against these non-cancerous cells was found to be significantly higher (89.8 ± 1.9 µM), indicating low toxicity and relative safety for therapeutic applications.

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